

Application Note and Protocol: Microwave-Assisted Extraction of Carlinoside from *Cajanus cajan* Leaves

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Compound of Interest

Compound Name: *Carlinoside*

Cat. No.: *B1668447*

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Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the efficient extraction of **Carlinoside**, a bioactive flavonoid glycoside, from the leaves of *Cajanus cajan* (Pigeon Pea) using Microwave-Assisted Extraction (MAE). This document outlines the optimized extraction parameters, a protocol for quantification, and relevant data presented for ease of comparison.

Introduction

Carlinoside, a flavone C-glycoside, has garnered significant interest for its potential therapeutic properties. Found in various medicinal plants, including *Cajanus cajan*, efficient extraction methods are crucial for its isolation and subsequent research.[1][2] Microwave-Assisted Extraction (MAE) offers a rapid, efficient, and green alternative to conventional extraction techniques, reducing solvent consumption and extraction time.[3][4][5] This application note details an optimized MAE protocol for the extraction of flavonoids from *Cajanus cajan* leaves, which can be applied for the targeted extraction of **Carlinoside**.

Physicochemical Properties of Carlinoside

Property	Value/Description	Reference
Chemical Name	Luteolin 6-C-glucoside-8-C-arabinoside	[1]
Molecular Formula	C ₂₆ H ₂₈ O ₁₅	[6]
Molecular Weight	580.49 g/mol	[6]
Class	Flavonoid 8-C-glycoside	[1]
Solubility	Slightly soluble in water	[1]
Acidity	Very weakly acidic	[1]

Optimized Microwave-Assisted Extraction (MAE) Protocol

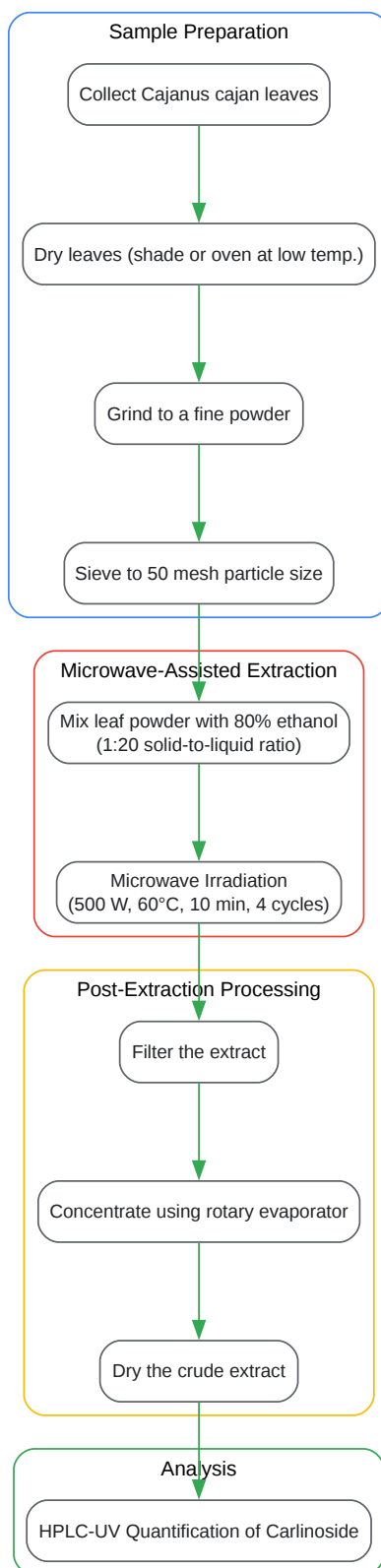
The following protocol is based on optimized conditions for the extraction of structurally similar flavonoids, orientoside and luteolin, from *Cajanus cajan* leaves and is expected to provide high efficiency for **Carlinoside** extraction.

Equipment and Materials

- Microwave extraction system
- Grinder or mill
- Sieve (50 mesh)
- Extraction vessels
- Filtration apparatus (e.g., Buchner funnel, filter paper)
- Rotary evaporator
- Analytical balance
- *Cajanus cajan* leaves (dried and powdered)

- Ethanol (80% aqueous solution)

Experimental Workflow Diagram



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Caption: Workflow for Microwave-Assisted Extraction of **Carlinoside**.

Step-by-Step Procedure

- Sample Preparation:
 - Collect fresh leaves of *Cajanus cajan*.
 - Dry the leaves in the shade or in an oven at a low temperature (e.g., 40-50°C) to a constant weight.
 - Grind the dried leaves into a fine powder using a grinder or mill.
 - Sieve the powder to obtain a uniform particle size of 50 mesh.^[7]
- Microwave-Assisted Extraction:
 - Accurately weigh a specific amount of the dried leaf powder (e.g., 1 gram).
 - Place the powder into a microwave extraction vessel.
 - Add 80% aqueous ethanol at a solid-to-liquid ratio of 1:20 (w/v).^[7]
 - Set the MAE parameters as follows:
 - Microwave Power: 500 W^[7]
 - Temperature: 60°C^[7]
 - Extraction Time: 10 minutes^[7]
 - Extraction Cycles: 4^[7]
 - Start the microwave extraction program.
- Post-Extraction Processing:

- After extraction, allow the vessel to cool to room temperature.
- Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.
- Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
- Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C.
- Dry the concentrated extract completely to obtain the crude flavonoid extract.

Quantitative Data

While specific quantitative data for **Carlinoside** yield using the optimized MAE protocol is not available in the reviewed literature, the yields of other major flavonoids from *Cajanus cajan* leaves under these conditions are presented in the table below. These values can serve as a benchmark for the expected extraction efficiency.

Flavonoid	Extraction Method	Yield (mg/g of dry leaves)	Reference
Orientoside	Microwave-Assisted Extraction	4.42 ± 0.01	[7]
Luteolin	Microwave-Assisted Extraction	0.10 ± 0.01	[7]

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated HPLC method is essential for the accurate quantification of **Carlinoside** in the extract. The following protocol is a general guideline based on methods used for flavonoid analysis.

Chromatographic Conditions

Parameter	Recommended Condition
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient Program	A typical gradient could be: 0-5 min, 10% A; 5-20 min, 10-30% A; 20-30 min, 30-50% A; followed by a wash and re-equilibration step.
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	Diode Array Detector (DAD) monitoring at the UV absorbance maximum of Carlinoside (approximately 350 nm for flavones).
Injection Volume	10-20 µL

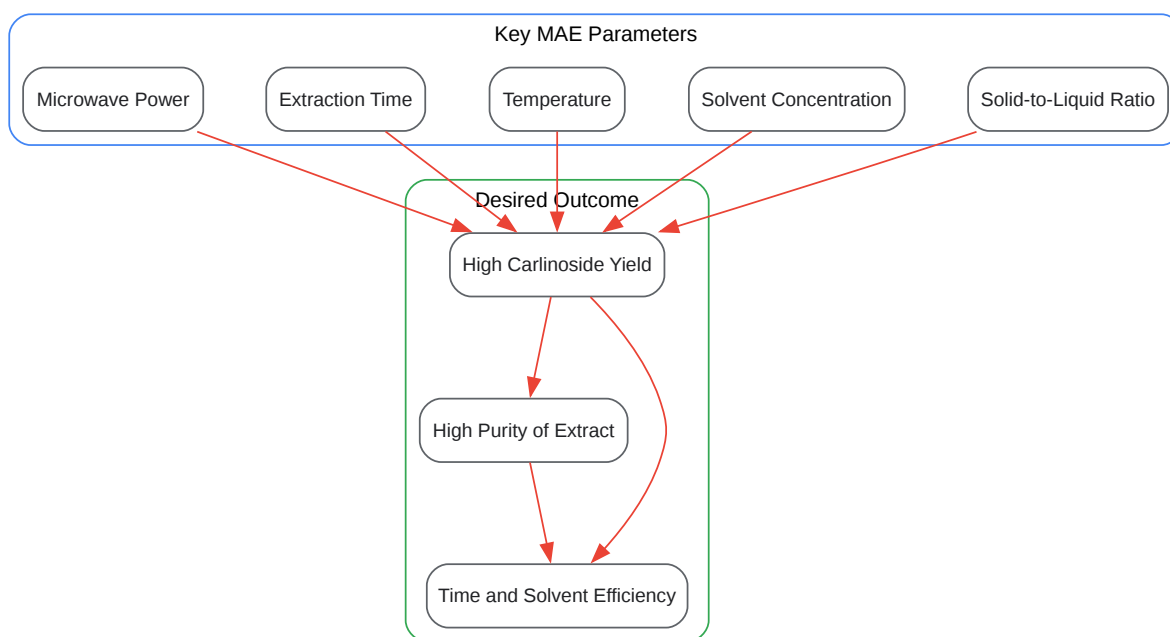
Sample and Standard Preparation

- **Standard Solution:** Prepare a stock solution of pure **Carlinoside** standard in methanol or a suitable solvent. Prepare a series of dilutions to create a calibration curve.
- **Sample Solution:** Accurately weigh the dried extract and dissolve it in the mobile phase or methanol. Filter the solution through a 0.45 µm syringe filter before injection.

Quantification

- Inject the standard solutions to establish a calibration curve of peak area versus concentration.
- Inject the sample solution and determine the peak area corresponding to **Carlinoside**.
- Calculate the concentration of **Carlinoside** in the sample using the calibration curve.

Logical Relationship Diagram



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Caption: Key Parameters Influencing MAE of **Carlinoside**.

Conclusion

Microwave-assisted extraction is a highly effective method for obtaining flavonoids, including **Carlinoside**, from *Cajanus cajan* leaves. The optimized protocol presented in this application note provides a solid foundation for researchers to efficiently extract this valuable bioactive compound. While the provided quantitative data is for similar flavonoids, it underscores the potential for high-yield extraction of **Carlinoside**. For precise quantification, the development and validation of a specific HPLC method are recommended. This approach facilitates further research into the pharmacological applications of **Carlinoside**.

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